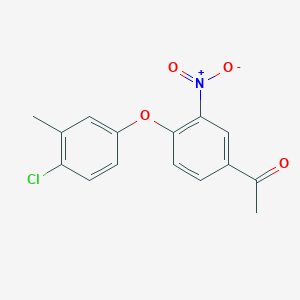

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

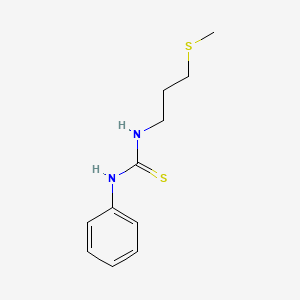

The compound is a derivative of butanoic acid with an ethyl group, a benzyloxy carbonyl amino group, and a methyl group attached . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the corresponding amine and carboxylic acid or ester .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The benzyloxy carbonyl group is likely to have a significant impact on the compound’s overall structure .

Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions due to the presence of the amine and ester functional groups. For example, the amine group could participate in reactions with carbonyl compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make it relatively polar, and it might have a higher boiling point than a similar-sized alkane .

Wissenschaftliche Forschungsanwendungen

Enantiomeric Distributions in Fermented Foods

Research has shown the importance of enantiomeric distributions of aroma compounds formed by the Ehrlich degradation of l-Isoleucine in fermented foods. The study of these distributions helps understand the biochemical pathways in food fermentation and flavor development. For example, a study demonstrated the enantiomeric analysis of various metabolites, including ethyl 2-methylbutanoate, in fermented foods, highlighting the enzymatic specificity and its impact on flavor profiles (Matheis, Granvogl, & Schieberle, 2016).

Synthesis of Complex Molecules

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a molecule closely related to "(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate," has been identified as a precursor for the synthesis of chiral drugs, including statins, highlighting the compound's significance in medicinal chemistry. The biocatalytic process for synthesizing these esters demonstrates the utility of microbial enzymes in producing optically pure compounds (Ye, Ouyang, & Ying, 2011).

Anticancer Drug Synthesis

The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which utilize derivatives of "(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate," have shown potential as anticancer drugs. These complexes exhibit cytotoxicity against various human tumor cell lines, suggesting their potential in developing new therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).

Aroma Compounds in Wine

The study of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine explores the chemical and sensory characteristics of this compound. Although not directly related to "(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate," understanding the sensory impact of similar compounds in food and beverages can inform the development of flavor-enhancing molecules (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-19-14(17)13(11(2)3)16-15(18)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBMEQVWSYFMNC-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454774 |

Source

|

| Record name | (s)-n-cbz-valine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |

CAS RN |

67436-18-4 |

Source

|

| Record name | (s)-n-cbz-valine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)